3-{[1-(furan-3-carbonyl)azetidin-3-yl]sulfonyl}-4-methyl-4H-1,2,4-triazole
Description
Properties
IUPAC Name |
furan-3-yl-[3-[(4-methyl-1,2,4-triazol-3-yl)sulfonyl]azetidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O4S/c1-14-7-12-13-11(14)20(17,18)9-4-15(5-9)10(16)8-2-3-19-6-8/h2-3,6-7,9H,4-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZISBSUVENSPLTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1S(=O)(=O)C2CN(C2)C(=O)C3=COC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[1-(furan-3-carbonyl)azetidin-3-yl]sulfonyl}-4-methyl-4H-1,2,4-triazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Furan-3-carbonyl Intermediate: This step involves the acylation of furan with an appropriate acyl chloride under Friedel-Crafts conditions.
Synthesis of the Azetidine Ring: The azetidine ring can be synthesized via a cyclization reaction involving a suitable amine and an epoxide.
Coupling of the Furan-3-carbonyl and Azetidine Intermediates: This step involves the formation of an amide bond between the furan-3-carbonyl intermediate and the azetidine ring.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation using a sulfonyl chloride.
Formation of the Triazole Ring: The final step involves the cyclization of the intermediate with a suitable azide to form the triazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
3-{[1-(furan-3-carbonyl)azetidin-3-yl]sulfonyl}-4-methyl-4H-1,2,4-triazole can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Furanones
Reduction: Alcohols
Substitution: Sulfonamide derivatives
Scientific Research Applications
3-{[1-(furan-3-carbonyl)azetidin-3-yl]sulfonyl}-4-methyl-4H-1,2,4-triazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and biological activity.
Industry: Utilized in the development of advanced materials with specific properties such as conductivity and stability.
Mechanism of Action
The mechanism of action of 3-{[1-(furan-3-carbonyl)azetidin-3-yl]sulfonyl}-4-methyl-4H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes involved in metabolic pathways.
Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.
Disrupting Cellular Processes: Interfering with cellular processes such as DNA replication and protein synthesis.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with 4-Methyl-4H-1,2,4-triazole Cores
Compound A: 2-Amino-N-(4-methyl-1,3-thiazol-2-yl)-5-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]benzamide
- Structural Differences : Replaces the sulfonyl-azetidin-furan group with a sulfanyl-linked benzamide-thiazole system.
- The thiazole ring may enhance metabolic stability compared to furan .
Compound B : 5-(Adamantan-1-yl)-3-[(4-chlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazole
- Structural Differences : Features a bulky adamantane group and a 4-chlorobenzyl sulfanyl substituent.
- Implications : The adamantane group increases lipophilicity, favoring membrane penetration, while the chlorobenzyl group may enhance halogen bonding in biological targets. The absence of a sulfonyl group reduces hydrogen-bonding capacity compared to the target compound .
Compound C : 3-(Azetidin-3-yl)-4-methyl-4H-1,2,4-triazole
- Structural Differences : Lacks the sulfonyl and furan-3-carbonyl groups, simplifying the structure.
- Implications: Reduced molecular weight (C₆H₁₀N₄ vs. C₁₂H₁₃N₅O₄S) lowers logP, increasing hydrophilicity.
Electronic and Physicochemical Properties
Biological Activity
3-{[1-(furan-3-carbonyl)azetidin-3-yl]sulfonyl}-4-methyl-4H-1,2,4-triazole is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
The compound belongs to the triazole family, characterized by a five-membered ring containing three nitrogen atoms. Its unique structure incorporates a furan moiety and an azetidine ring, which may contribute to its biological activity.
Molecular Formula and Weight
- Molecular Formula: C11H12N4O3S
- Molecular Weight: 280.31 g/mol
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The process includes:
- Formation of the azetidine ring.
- Introduction of the furan-3-carbonyl group.
- Sulfonylation to yield the final product.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing the 1,2,4-triazole scaffold. For instance:
- Research demonstrated that derivatives of 1,2,4-triazole exhibited significant cytotoxicity against various cancer cell lines (e.g., MCF-7 and HeLa) through mechanisms involving apoptosis and cell cycle arrest .
- A specific derivative similar to our compound showed promising antiangiogenic activity, indicating its potential for inhibiting tumor growth by preventing new blood vessel formation .
Antimicrobial Properties
The biological evaluation of triazole derivatives has revealed notable antimicrobial activity:
- Compounds with a similar structure demonstrated effective inhibition against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentrations (MIC) in the low micromolar range .
- The presence of the sulfonamide group in the structure is believed to enhance this activity by acting as a bioisostere for carboxylic acids in known antibacterial agents .
Case Study 1: Anticancer Evaluation
In a study published in Pharmaceutical Research, researchers synthesized a series of triazole derivatives and evaluated their anticancer efficacy using XTT assays. The results indicated that compounds with modifications at the 5-position of the triazole ring exhibited enhanced activity against multiple cancer cell lines .
| Compound | Cell Line Tested | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 | 10 |
| Compound B | HeLa | 15 |
| Compound C | A549 | 12 |
Case Study 2: Antimicrobial Assessment
A comparative study assessed the antimicrobial efficacy of various triazole derivatives against fungal pathogens. The compound demonstrated superior antifungal activity against Candida albicans, with an MIC significantly lower than that of standard antifungal agents like fluconazole .
| Compound | Pathogen Tested | MIC (µg/mL) |
|---|---|---|
| Triazole A | Candida albicans | 0.0156 |
| Triazole B | Aspergillus niger | 0.0312 |
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by structural modifications:
- Substituents on the Triazole Ring : Variations at the 4-position can enhance anticancer properties.
- Furan Ring Modifications : Alterations on the furan moiety may affect both solubility and biological efficacy.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
